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Introduction
Imipramine, a tricyclic antidepressant, is primarily metabolized by the cytochrome P450 (CYP)

enzymes, specifically CYP2D6 and CYP2C19.[1][2][3] This metabolic pathway is of significant

interest in drug development and clinical pharmacology due to the potential for drug-drug

interactions (DDIs). Inhibition of these CYP isoforms can lead to altered plasma concentrations

of imipramine and its active metabolite, desipramine, potentially causing adverse effects or

therapeutic failure.[1][2][3]

These application notes provide detailed protocols for in vitro assays to assess the inhibitory

potential of test compounds on the CYP2D6- and CYP2C19-mediated metabolism of

imipramine. The protocols are designed for researchers in drug discovery and development to

identify and characterize potential DDIs early in the drug development process.

Metabolic Pathways of Imipramine
Imipramine undergoes two primary metabolic transformations mediated by CYP enzymes:

N-demethylation: CYP2C19 is the principal enzyme responsible for the N-demethylation of

imipramine to its active metabolite, desipramine.[1][3]
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Hydroxylation: CYP2D6 catalyzes the 2-hydroxylation of both imipramine and desipramine to

form less active metabolites, 2-hydroxyimipramine and 2-hydroxydesipramine, respectively.

[2]

Understanding these pathways is crucial for designing and interpreting CYP inhibition assays.

Data Presentation: Inhibition of Imipramine
Metabolism
The following tables summarize the inhibitory potential of various compounds on the CYP2D6-

and CYP2C19-mediated metabolism of imipramine.

Table 1: Inhibition of CYP2D6-Mediated Imipramine 2-Hydroxylation

Inhibitor
Inhibition Constant
(Ki)

IC50
Reference
Compound

Quinidine 9 - 92 nM 8 nM [4]

Paroxetine 0.36 µM [4]

Norfluoxetine 0.33 µM [4]

Fluoxetine 0.92 µM [4]

Fluvoxamine 3.9 µM [4]

Desmethylcitalopram 1.3 µM [4]

Citalopram 19 µM [4]

Ketoconazole

No significant

inhibition of 2-

hydroxylation

[5]

Table 2: Inhibition of CYP2C19-Mediated Imipramine N-demethylation
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Inhibitor
Inhibition Constant
(Ki)

IC50
Reference
Compound

Fluvoxamine 0.14 µM [4]

Ticlopidine

3.32 µM (for S-

mephenytoin

hydroxylation)

[6]

(S)-(+)-N-3-

benzylnirvanol
0.121 µM [7]

Note: Data for specific inhibitors of imipramine N-demethylation by CYP2C19 is limited. The

values for ticlopidine and (S)-(+)-N-3-benzylnirvanol are for the inhibition of other CYP2C19

substrates and serve as a reference.

Experimental Protocols
These protocols describe methods to determine the half-maximal inhibitory concentration

(IC50) of a test compound on the CYP2D6- and CYP2C19-mediated metabolism of imipramine

using human liver microsomes (HLMs) and analysis by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Protocol 1: CYP2D6 Inhibition Assay with Imipramine
Objective: To determine the IC50 of a test compound for the inhibition of CYP2D6-mediated 2-

hydroxylation of imipramine.

Materials:

Human Liver Microsomes (HLMs)

Imipramine

2-hydroxyimipramine (analytical standard)

Test compound

Quinidine (positive control inhibitor)
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Potassium phosphate buffer (0.1 M, pH 7.4)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Acetonitrile (ACN) with an internal standard (e.g., deuterated 2-hydroxyimipramine)

96-well plates

Incubator

LC-MS/MS system

Procedure:

Prepare Reagents:

Prepare a stock solution of imipramine in a suitable solvent (e.g., methanol or DMSO).

Prepare a stock solution of the test compound and quinidine in a suitable solvent.

Prepare working solutions of imipramine, test compound, and quinidine by diluting the

stock solutions in potassium phosphate buffer.

Incubation:

In a 96-well plate, add the following in order:

Potassium phosphate buffer

Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)

A series of concentrations of the test compound or quinidine. Include a vehicle control

(solvent only).

Pre-incubate the plate at 37°C for 5-10 minutes.

Initiate the reaction by adding the NADPH regenerating system.
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Shortly after, add imipramine (substrate concentration should be near its Km for CYP2D6,

approximately 25-31 µM).[4]

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is

in the linear range.

Reaction Termination:

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal

standard.

Sample Processing:

Centrifuge the plate to precipitate the proteins.

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

Analyze the formation of 2-hydroxyimipramine.

Example LC Conditions:

Column: C18 reverse-phase column (e.g., Kinetex 2.6 µm Biphenyl, 100 x 2.1 mm)[8]

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient elution

Flow Rate: 0.4 mL/min[8]

Injection Volume: 2 µL[8]

Example MS/MS Conditions (Positive Ion Mode):

Monitor the specific precursor-to-product ion transitions for 2-hydroxyimipramine and

the internal standard.
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Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control.

Plot the percentage of inhibition against the logarithm of the test compound concentration.

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: CYP2C19 Inhibition Assay with Imipramine
Objective: To determine the IC50 of a test compound for the inhibition of CYP2C19-mediated

N-demethylation of imipramine to desipramine.

Materials:

Human Liver Microsomes (HLMs)

Imipramine

Desipramine (analytical standard)

Test compound

Fluvoxamine or Ticlopidine (positive control inhibitor)

Potassium phosphate buffer (0.1 M, pH 7.4)

NADPH regenerating system

Acetonitrile (ACN) with an internal standard (e.g., deuterated desipramine)

96-well plates

Incubator

LC-MS/MS system

Procedure:
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The procedure is similar to the CYP2D6 inhibition assay, with the following key differences:

Substrate and Metabolite: The substrate is imipramine, and the metabolite to be quantified is

desipramine.

Positive Control: Use a known CYP2C19 inhibitor such as fluvoxamine or ticlopidine.

LC-MS/MS Analysis:

Analyze the formation of desipramine.

Example LC Conditions: (Similar to Protocol 1, may require optimization)[9][10]

Example MS/MS Conditions (Positive Ion Mode):

Monitor the specific precursor-to-product ion transitions for desipramine and the internal

standard.[9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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